molecular formula C15H14N2O B2519202 2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol CAS No. 107095-39-6

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol

Cat. No.: B2519202
CAS No.: 107095-39-6
M. Wt: 238.29
InChI Key: GXXCWDUSIIIOAY-UHFFFAOYSA-N
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Description

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is a heterocyclic compound that features a pyrazole ring fused with a phenyl group and a phenol group

Biochemical Analysis

Biochemical Properties

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme’s activity, leading to increased acetylcholine levels . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This modulation can result in the activation or repression of specific genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism . In vivo studies have also indicated that the compound can have long-term effects on tissue function, particularly in the nervous and immune systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s interaction with multiple biomolecules and its ability to alter cellular functions at high concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions can influence the overall metabolic state of cells and tissues, affecting their function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can influence cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method involves using vitamin B1 as a catalyst, which provides high yields and is environmentally friendly . The reaction conditions are generally mild, and the process can be carried out in various solvents depending on the desired product characteristics.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using metal-free catalysis and recyclable catalysts like vitamin B1, are likely to be employed to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenol group allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield halogenated derivatives .

Scientific Research Applications

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is unique due to its specific combination of a pyrazole ring and a phenol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15-9-5-4-8-12(15)14-10-13(16-17-14)11-6-2-1-3-7-11/h1-9,14,17-18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXCWDUSIIIOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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